2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C7H12N2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method involves the use of 1-methyl-1H-pyrazole and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring and the amine group play crucial roles in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.
2-(1-methyl-1H-imidazol-4-yl)propan-1-amine: A structurally similar compound with an imidazole ring instead of a pyrazole ring.
2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine: A positional isomer with the methyl group at a different position on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides opportunities for further functionalization and derivatization, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-6(3-8)7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3 |
InChI Key |
ZEUDQSGLXJXOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN(N=C1)C |
Origin of Product |
United States |
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